3,4-Didehydroretinoic acid

Vue d'ensemble

Description

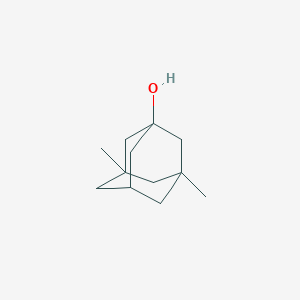

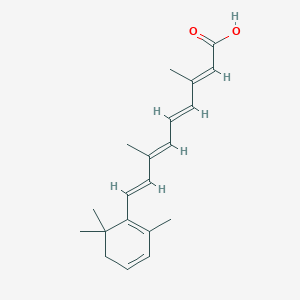

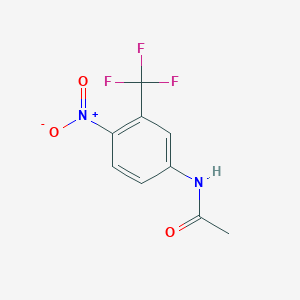

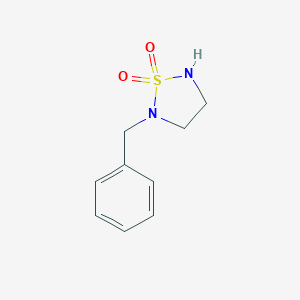

3,4-Didehydroretinoic acid is a retinoid obtained by 3,4-desaturation of the beta-ionone ring of all-trans-retinoic acid . It is formed metabolically from retinol and represents a morphogen in chick-embryo limb buds and certain cells .

Synthesis Analysis

3,4-Didehydroretinoic acid is synthesized from all-trans retinoic acid. The process involves esterification with trimethylsilyl diazomethane . It is also formed metabolically from retinol through a 3,4-didehydroretinol intermediate .Molecular Structure Analysis

The molecular formula of 3,4-Didehydroretinoic acid is C20H26O2 . The InChI code is 1S/C20H26O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6-12,14H,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+ .Chemical Reactions Analysis

Like retinoic acid, 3,4-didehydroretinoic acid is formed metabolically from retinol . It is generated in situ from retinol through a 3,4-didehydroretinol intermediate .Physical And Chemical Properties Analysis

3,4-Didehydroretinoic acid has a density of 1.0±0.1 g/cm3, a boiling point of 468.2±14.0 °C at 760 mmHg, and a flash point of 355.1±11.0 °C . It has a molar refractivity of 95.1±0.3 cm3, and its polar surface area is 37 Å2 .Applications De Recherche Scientifique

Morphogen in Embryonic Development

Like retinoic acid, 3,4-didehydroretinoic acid is formed metabolically from retinol and represents a morphogen in chick-embryo limb buds . This suggests that it plays a crucial role in the differentiation and development of certain cells in the central nervous system .

Tissue Differentiation

3,4-Didehydroretinoic acid is another retinol metabolite that is responsible for the functioning of vitamin A in tissue differentiation . This indicates its potential role in the growth and development of various tissues in the body.

UV Radiation Response in Keratinocytes

Research has shown that both UVA and UVB promote dehydroretinoic acid biosynthesis in keratinocytes . This suggests that 3,4-Didehydroretinoic acid and its metabolites may play a role in the skin’s response to UV radiation .

Protection Against UV-Induced Apoptosis

Dehydroretinoic acid sufficiency reduces UVA/B driven apoptosis more effectively than retinol sufficiency . This indicates that 3,4-Didehydroretinoic acid could potentially be used in the development of treatments for conditions caused by UV radiation.

Regulation of Fas Ligand Expression

It has been found that the expression of Fas ligand is upregulated by retinoic acid, but not dehydroretinoic acid . This suggests that 3,4-Didehydroretinoic acid could have a unique role in the regulation of immune responses.

Potential Role in Vertebrate Development

There is increasing evidence that retinoic acid, and by extension 3,4-Didehydroretinoic acid, is a morphogen involved in vertebrate development . This suggests that it could have a significant role in the formation of limb patterns and other aspects of vertebrate development .

Mécanisme D'action

Target of Action

3,4-Didehydroretinoic acid, like retinoic acid, is a metabolite of retinol . It acts as a morphogen in chick-embryo limb buds and certain cells of the central nervous system . It activates both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) .

Mode of Action

3,4-Didehydroretinoic acid interacts with its targets, RARs and RXRs, to induce changes in the cells . It is formed metabolically from retinol and is responsible for the functioning of vitamin A in tissue differentiation .

Biochemical Pathways

The compound is generated in situ from retinol through a 3,4-didehydroretinol intermediate . It affects the pathways related to tissue differentiation and development .

Pharmacokinetics

It is known that it is formed metabolically from retinol . More research is needed to fully understand its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The action of 3,4-Didehydroretinoic acid results in tissue differentiation and development . It plays a crucial role as a morphogen in chick-embryo limb buds and certain cells of the central nervous system .

Action Environment

The action of 3,4-Didehydroretinoic acid can be influenced by environmental factors such as UV radiation. For instance, both UVA and UVB promote dehydroretinol biosynthesis in keratinocytes . Dehydroretinol sufficiency reduces UVA/B driven apoptosis more effectively than retinol sufficiency .

Orientations Futures

Research on retinoic acid and its derivatives, including 3,4-Didehydroretinoic acid, is ongoing. Future directions may include further exploration of the role of the retinoic acid pathway in cancer progression and the development of combination strategies targeting both the retinoic acid pathway and other targets .

Propriétés

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6-12,14H,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYESMXTWOAQFET-YCNIQYBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101310910 | |

| Record name | 3,4-Didehydroretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Didehydroretinoic acid | |

CAS RN |

4159-20-0 | |

| Record name | 3,4-Didehydroretinoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4159-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Didehydroretinoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004159200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Didehydroretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate](/img/structure/B133681.png)